N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure. For instance, the synthesis of “N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine” includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). The structure can also be confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various methods. For instance, the boiling point can be predicted, and the compound’s solubility in different solvents can be determined .Scientific Research Applications
Antiprotozoal Agents
Research demonstrates the synthesis of compounds related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide, showcasing strong DNA affinities and in vitro activity against protozoal infections like Trypanosoma brucei rhodesiense and Plasmodium falciparum. The development of these compounds into potential antiprotozoal agents underscores the importance of structural analogs in therapeutic applications (Ismail et al., 2004).
Heterocyclic Chemistry
The compound's framework serves as a precursor in the synthesis of complex heterocyclic structures, facilitating the exploration of novel chemical entities. For instance, the synthesis and transformations of related heterocyclic compounds have been reported, which are significant for developing new materials with potential biological activities (El’chaninov et al., 2018).
Fungicidal Research
In the realm of agricultural chemistry, derivatives of furan-2-carboxamide, which share a core similarity with the target compound, have been investigated for their fungicidal properties. This research contributes to the development of new agrochemicals aimed at enhancing crop protection (Masatsugu et al., 2010).
Amplification of Antibiotics
Studies have also explored the role of related compounds in amplifying the effects of antibiotics like phleomycin against bacterial strains such as Escherichia coli, showcasing the compound’s utility in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Synthesis of N-alkylated Derivatives
Further research into N-alkylated derivatives of closely related compounds demonstrates the versatility of these chemical frameworks in synthesizing a variety of biologically active molecules. This synthesis pathway underscores the compound's relevance in medicinal chemistry and drug design (El-Essawy & Rady, 2011).
Antibacterial Activity
The antibacterial potential of pyrazolopyridine derivatives, akin to the core structure of the compound , has been evaluated, revealing moderate to good activity against various bacterial strains. This highlights the compound's potential in the development of new antibacterial agents (Panda et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays a crucial role in neural crest development and is implicated in various diseases when mutated .
Mode of Action
The compound acts as a potent inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition can prevent the downstream effects that occur when RET is activated, such as cell proliferation and survival .
Biochemical Pathways
The RET protein is involved in several biochemical pathways, including the MAPK/ERK pathway, PI3K/AKT pathway, and the PLCγ pathway . These pathways are critical for cell growth, survival, and differentiation. By inhibiting RET, the compound can disrupt these pathways and their downstream effects .
Result of Action
The inhibition of RET by the compound can lead to decreased cell proliferation and survival, particularly in cells where RET is mutated or overexpressed . This makes the compound potentially useful in treating diseases where RET is implicated, such as certain types of cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other molecules can impact the compound’s ability to bind to its target
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-15(20)14-3-2-4-21-14/h2-6,8-10H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLIMBVQCLQIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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